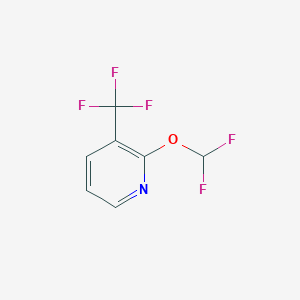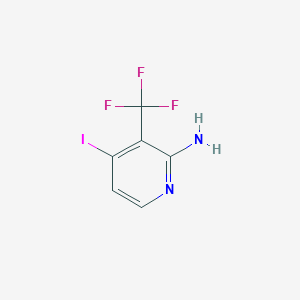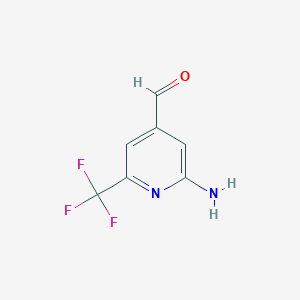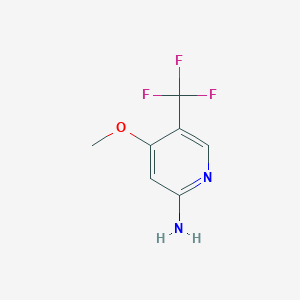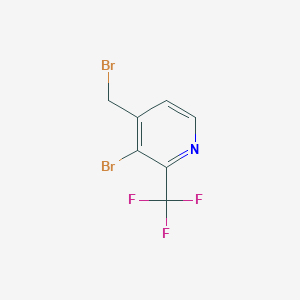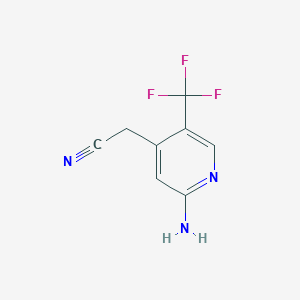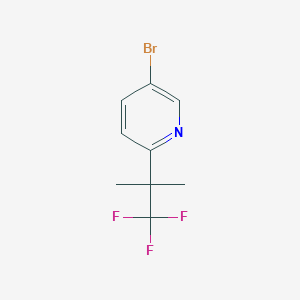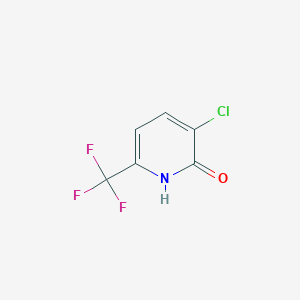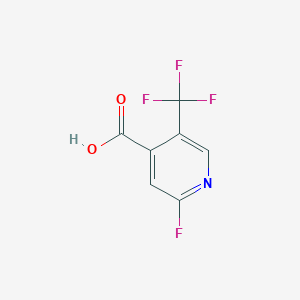
2-Fluoro-5-(trifluoromethyl)isonicotinic acid
説明
“2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is a chemical compound with the molecular formula C7H3F4NO2 . It is a derivative of isonicotinic acid, which is a type of pyridinecarboxylic acid . The compound has a molecular weight of 209.1 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is 1S/C7H3F4NO2/c8-5-1-3 (6 (13)14)4 (2-12-5)7 (9,10)11/h1-2H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
科学的研究の応用
Anticancer Activity
- Arene-ruthenium(II) complexes containing 5-fluorouracil-1-methyl isonicotinate, a derivative of isonicotinic acid, were synthesized and shown to exhibit enhanced cytotoxicity against human cancer cells, suggesting potential for cancer treatment (Liu et al., 2012).
Gas Adsorption
- Metal-organic frameworks (MOFs) designed from isonicotinic acid and its fluorinated analogue have been studied for their gas adsorption properties. The introduction of fluorine atoms into the framework significantly impacts the gas uptake properties of these MOFs (Pachfule et al., 2012).
Amino Acid Decarboxylase Tracer
- Radiofluorinated O-tyrosines, including derivatives of fluorinated isonicotinic acid, were synthesized and evaluated as potential tracers for aromatic amino acid decarboxylase in PET imaging (DeJesus et al., 1999).
Antimicrobial Activities
- Compounds synthesized from isonicotinic acid hydrazide showed significant antimicrobial activities, highlighting the potential application of fluorinated isonicotinic acid derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Luminescence Property
- Isonicotinic acid complexes were studied for their fluorescence properties, potentially useful in probing microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Electrochromic Behavior
- Polynuclear ruthenium complexes, including those with isonicotinic acid, were investigated for their electrochromic behavior on nanocrystalline SnO2, showing potential in controlling color changes in electrochromic devices (Biancardo et al., 2003).
Molecular Topologies
- Homo- and hetero-metallic molecular topologies using pyridylcarboxylates like isonicotinic acid have been constructed, demonstrating the flexibility of these compounds in synthesizing complex molecular structures (Teo et al., 2004).
Bacterial Growth and Cozymase Synthesis Inhibition
- Fluorinated derivatives of nicotinic acids, such as 5-fluoronicotinic acid, were found to inhibit bacterial growth and cozymase synthesis, indicating their potential as therapeutic agents or in studying bacterial metabolism (Hughes, 1954).
Ortho-C-H Imidation
- 2-Fluoro-5-(trifluoromethyl)aniline was utilized in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, demonstrating the utility of fluorinated compounds in facilitating complex chemical reactions (Wu et al., 2021).
Amide Formation Catalysts
- Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including fluorinated systems, were synthesized as catalysts for direct amide formation, showing the impact of electron-withdrawing groups like fluorine in enhancing reactivity (Arnold et al., 2008).
Photoredox Catalysis in Fluoromethylation
- Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds highlights the role of fluorine-containing groups in facilitating these reactions (Koike & Akita, 2016).
PET Imaging Agent for Prostate Cancer
- [18F]DCFPyL, a PSMA-based PET imaging agent, was synthesized using fluoronicotinic acid derivatives for detecting prostate cancer (Chen et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFVXARBRBJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209998 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)isonicotinic acid | |
CAS RN |
1227574-99-3 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



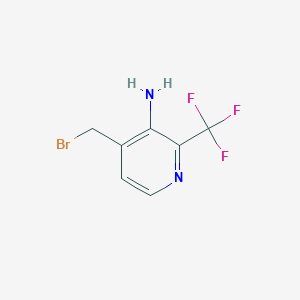
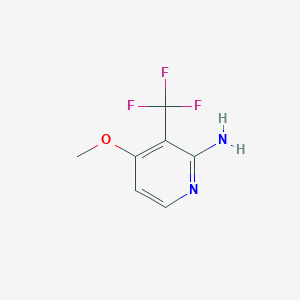
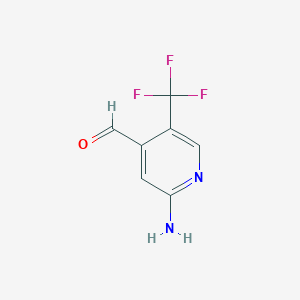
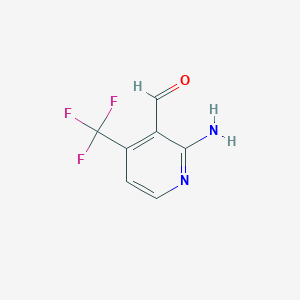
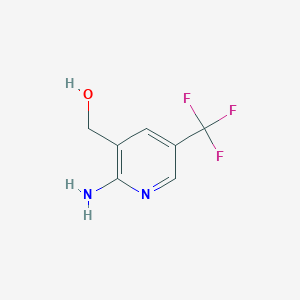
![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)
